An In-depth Technical Guide to 2-Bromothieno[2,3-b]pyridine: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 2-Bromothieno[2,3-b]pyridine: Properties, Structure, and Synthetic Utility
For researchers, medicinal chemists, and professionals in drug development, the thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif, appearing in a multitude of biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive building block for targeted therapies. Within this class of compounds, 2-Bromothieno[2,3-b]pyridine emerges as a key intermediate, a versatile precursor amenable to a wide array of synthetic transformations. This guide provides a comprehensive overview of its chemical properties, structure, and synthetic applications, with a focus on practical, field-proven insights.
Core Molecular Profile of 2-Bromothieno[2,3-b]pyridine
2-Bromothieno[2,3-b]pyridine is a bicyclic heteroaromatic compound where a thiophene ring is fused to a pyridine ring. The bromine atom at the 2-position of the thiophene ring is the key functional handle for a variety of cross-coupling reactions, making this molecule a valuable starting material for the synthesis of more complex derivatives.
Chemical Structure and Identification
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IUPAC Name: 2-bromothieno[2,3-b]pyridine
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Canonical SMILES: C1=CC2=C(N=C1)SC(=C2)Br[4]
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InChI: InChI=1S/C7H4BrNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H[4]
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InChIKey: UAMUSRIEEHYHBP-UHFFFAOYSA-N[4]
Physicochemical Properties
While specific experimental data for 2-Bromothieno[2,3-b]pyridine is not extensively documented in readily available sources, data for the isomeric 3-Bromothieno[2,3-b]pyridine can provide some useful estimations. It is crucial to note that these values are for a positional isomer and should be used as a general reference with caution.
| Property | Value (for 3-Bromothieno[2,3-b]pyridine) | Source |
| Density | 1.748 g/cm³ | [5] |
| Boiling Point | 299.8°C at 760 mmHg | [5] |
| Flash Point | 135.1°C | [5] |
The purity of commercially available 2-Bromothieno[2,3-b]pyridine is typically around 98%[1].
Spectroscopic Characterization
Detailed spectroscopic data for 2-Bromothieno[2,3-b]pyridine is not available in the provided search results. However, based on the structure and data for analogous compounds like 2-bromopyridine, the following characteristic signals can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the pyridine and thiophene rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom in the pyridine ring. For comparison, the ¹H NMR spectrum of 2-bromopyridine shows signals between 7.17 and 8.36 ppm.[6]
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals for the carbon atoms in the bicyclic system. The carbon atom attached to the bromine would be significantly shifted.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The monoisotopic mass is 212.92477 Da.[4]
Synthesis of the Thieno[2,3-b]pyridine Core
The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through various synthetic strategies. A common approach involves the cyclization of appropriately substituted pyridine derivatives. One of the well-established methods is the Thorpe-Ziegler reaction of 3-cyanopyridine-2(1H)-thiones with α-halo carbonyl compounds.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of functionalized thieno[2,3-b]pyridines, which can be adapted for the synthesis of the 2-bromo derivative.
Caption: Generalized synthesis of the thieno[2,3-b]pyridine core.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 2-position of 2-Bromothieno[2,3-b]pyridine is the focal point of its reactivity, enabling a diverse range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used to introduce aryl, heteroaryl, or alkyl substituents at the 2-position of the thieno[2,3-b]pyridine core.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 2-Bromothieno[2,3-b]pyridine.
Experimental Protocol (General):
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To a reaction vessel, add 2-Bromothieno[2,3-b]pyridine (1 equivalent), the corresponding boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF).
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The reaction is typically carried out in a solvent mixture, such as toluene/water, dioxane/water, or DME.
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The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the progress monitored by TLC or LC-MS.
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Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated.
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The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted thieno[2,3-b]pyridine.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.[9]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the thieno[2,3-b]pyridine scaffold.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2-Bromothieno[2,3-b]pyridine.
Experimental Protocol (General):
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In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 2-Bromothieno[2,3-b]pyridine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).[12][13][14]
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A dry, deoxygenated solvent such as toluene, dioxane, or THF is added.
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The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
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After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water or brine.
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The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography to yield the desired 2-amino-thieno[2,3-b]pyridine derivative.
Applications in Medicinal Chemistry and Drug Discovery
The thieno[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of this scaffold have shown a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[15]
Specifically, brominated thieno[2,3-b]pyridines serve as crucial intermediates in the synthesis of potent enzyme inhibitors. For instance, 5-bromo-thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in several cancers.[16] The ability to functionalize the 2-position of 2-Bromothieno[2,3-b]pyridine through the aforementioned cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of these inhibitors.
Conclusion
2-Bromothieno[2,3-b]pyridine is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its key attribute is the bromine atom at the 2-position, which serves as a versatile handle for the introduction of a wide range of substituents via robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This technical guide has provided an overview of its chemical properties, structure, and synthetic utility, offering a foundation for researchers and scientists to leverage this important intermediate in their drug discovery and development endeavors.
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
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Full article: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (URL: [Link])
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